1-Methyl-1,4-dioxan-1-ium
Description
1-Methyl-1,4-dioxan-1-ium is a quaternary ammonium derivative of 1,4-dioxane, characterized by a six-membered ring containing two oxygen atoms and a methyl group attached to one of the carbons adjacent to an oxygen. The "ium" suffix indicates its cationic nature, likely arising from a positively charged nitrogen atom replacing one of the oxygen atoms in the dioxane structure .
Properties
CAS No. |
45458-39-7 |
|---|---|
Molecular Formula |
C5H11O2+ |
Molecular Weight |
103.14 g/mol |
IUPAC Name |
1-methyl-1,4-dioxan-1-ium |
InChI |
InChI=1S/C5H11O2/c1-7-4-2-6-3-5-7/h2-5H2,1H3/q+1 |
InChI Key |
IQUPWMVGUNTDOK-UHFFFAOYSA-N |
Canonical SMILES |
C[O+]1CCOCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1,4-dioxan-1-ium can be synthesized through several methods. One common approach involves the reaction of 1,4-dioxane with methylating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions helps achieve high yields and purity of the compound. The industrial production process also includes purification steps to remove any impurities and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1,4-dioxan-1-ium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the oxygen atoms and the methyl group in the compound’s structure .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or hydrocarbons. Substitution reactions can lead to the formation of various substituted derivatives of this compound .
Scientific Research Applications
1-Methyl-1,4-dioxan-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug delivery systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Methyl-1,4-dioxan-1-ium involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,4-Dioxane (CASRN: 123-91-1)
1,4-Dioxane, the parent compound of 1-Methyl-1,4-dioxan-1-ium, is a neutral cyclic ether widely used as a solvent in industrial and pharmaceutical applications. Key comparisons include:
| Property | 1,4-Dioxane | This compound |
|---|---|---|
| Structure | Neutral cyclic ether (O-O) | Cationic ring with methyl and N⁺ |
| Polarity | Moderately polar | Highly polar (ionic) |
| Stability | Prone to peroxidation | Likely more stable due to quaternary structure |
| Applications | Solvent, polymer synthesis | Potential biological/ionic uses (inferred) |
| Health Risks | Carcinogenic, volatile | Reduced volatility (ionic nature) |
1,4-Dioxane’s volatility and carcinogenicity limit its use in consumer products, whereas the ionic nature of this compound may mitigate these risks .
1-Methyl-1,4-cyclohexadiene
This compound, identified in microbial volatile organic compounds (), shares a methyl-substituted cyclic structure but differs in backbone and functionality:
| Property | 1-Methyl-1,4-cyclohexadiene | This compound |
|---|---|---|
| Backbone | Cyclohexadiene (C-C double bonds) | Dioxane ring (O-O) |
| Functionality | Hydrocarbon | Ionic quaternary ammonium |
| Reactivity | High (alkene reactivity) | Low (stable cation) |
| Biological Role | Volatile antimicrobial agent | Unclear (potential ionic applications) |
The absence of oxygen atoms and cationic charge in 1-methyl-1,4-cyclohexadiene results in distinct reactivity and applications, such as antimicrobial activity in microbial cultures .
1-Methyl-1,2,3,6-tetrahydropyridine (MPTP)
MPTP, a neurotoxin used in Parkinson’s disease models (), shares a methylated cyclic structure but features a pyridine backbone:
| Property | MPTP | This compound |
|---|---|---|
| Ring Type | Pyridine derivative | Dioxane derivative |
| Charge | Neutral | Cationic |
| Biological Impact | Neurotoxic (dopamine depletion) | Unknown (ionic structure may limit bioavailability) |
| Applications | Neurodegenerative research | Hypothetical ionic solvents |
MPTP’s neurotoxicity arises from its ability to cross the blood-brain barrier, whereas the ionic nature of this compound may restrict such permeability .
2,2'-[1-Methyl-1(2-hydroxyethyl)iminocyclohexyl]diethylamine
This amine-based compound () shares a methylated cyclohexyl group but differs in functional groups:
| Property | Cyclohexyl Diethylamine | This compound |
|---|---|---|
| Backbone | Cyclohexyl + amine | Dioxane + ammonium |
| Charge | Neutral (amine) | Cationic |
| Complexity | Multi-functional (hydroxy, amine) | Simpler ionic structure |
Key Research Findings and Inferences
Structural Stability : The quaternary ammonium structure of this compound likely enhances stability compared to 1,4-dioxane, reducing peroxidation risks .
Biological Interactions: Unlike MPTP, its ionic nature may limit neurotoxic effects but could enable novel applications in drug delivery or ionic liquids .
Volatility : As a cation, it is less volatile than 1-methyl-1,4-cyclohexadiene, making it safer for industrial use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
